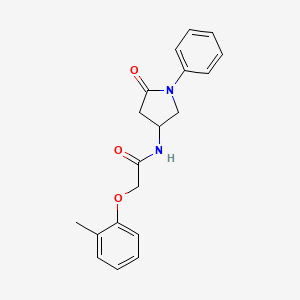

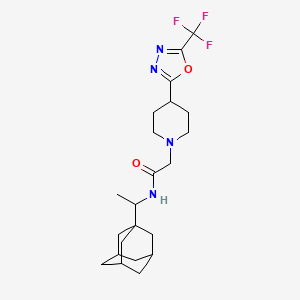

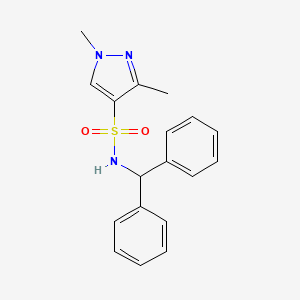

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-phenethyloxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The 3,5-dimethyl-1H-pyrazol-1-yl group is a type of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazoles are known for their various potential applications in the catalysis area but also in medicine or biomimetism studies .

Synthesis Analysis

The synthesis of compounds containing the 3,5-dimethyl-1H-pyrazol-1-yl group often involves the reaction of α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine . For example, 1,3,5-trisubstituted-1H-pyrazoles were synthesized via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .Molecular Structure Analysis

The molecular structure of compounds containing the 3,5-dimethyl-1H-pyrazol-1-yl group can be determined by techniques such as X-ray crystallography . For example, the crystalline structure of one compound was completely determined by single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving compounds with the 3,5-dimethyl-1H-pyrazol-1-yl group can be influenced by factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds containing the 3,5-dimethyl-1H-pyrazol-1-yl group can be determined by techniques such as IR, ¹H, ¹³C NMR and mass spectral data .科学的研究の応用

Ethylene Oligomerization Catalysts

A study by Ainooson et al. (2011) explored the synthesis of pyrazolyl iron, cobalt, nickel, and palladium complexes, investigating their potential as ethylene oligomerization catalysts. The research found that certain nickel complexes, specifically with ligands related to the pyrazolyl family, demonstrated significant activity in ethylene oligomerization, showcasing their potential in industrial applications for producing higher hydrocarbons from ethylene. This indicates the broader utility of pyrazolyl derivatives in catalysis and material science. (Ainooson et al., 2011)

Molecular Structures and Catalysis

Further research by Pons et al. (2010) on Pd(II) and Pt(II) complexes with pyrazole-derived ligands emphasized the importance of these compounds in understanding the relationship between molecular structure and catalytic activity. Their work, focusing on the synthesis, characterization, and x-ray crystal structure analysis, provides insight into how these compounds can be designed for enhanced performance in various chemical transformations. This study contributes to the foundational knowledge required to develop new catalysts for industrial applications. (Pons et al., 2010)

Antioxidant, Antitumor, and Antimicrobial Activities

El‐Borai et al. (2013) synthesized new pyrazolopyridine derivatives, assessing their antioxidant, antitumor, and antimicrobial activities. The study showcased the potential pharmaceutical applications of pyrazolyl derivatives, highlighting their versatility beyond catalysis and suggesting their applicability in developing new therapeutic agents. The compounds exhibited promising activities, particularly against liver and breast cancer cell lines, demonstrating the potential for pyrazolyl derivatives in medicinal chemistry. (El‐Borai et al., 2013)

Ethylene Polymerization

Obuah et al. (2014) conducted a study on the solvent and co-catalyst dependent oligomerization and polymerization of ethylene using pyrazolylamine nickel(II) catalysts. Their research adds to the understanding of how different reaction conditions can influence the outcome of ethylene polymerization processes, offering insights into optimizing industrial polymer production. Such studies are crucial for the development of more efficient and selective catalysts in polymer science. (Obuah et al., 2014)

作用機序

The mechanism of action of compounds containing the 3,5-dimethyl-1H-pyrazol-1-yl group can vary widely depending on the specific compound and its biological target. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N'-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-13-12-14(2)21(20-13)11-10-19-17(23)16(22)18-9-8-15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQGKCZIOOVVPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C(=O)NCCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide](/img/structure/B2647373.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzamide](/img/structure/B2647378.png)

![N-[[4-(4-bromophenyl)-5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2647379.png)

![Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2647380.png)

![Methyl 2-{[4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2647393.png)